

A Comparative Analysis of Lead's Effect on Different Platinum Surfaces

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Compound of Interest

Compound Name: Lead;platinum

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This guide provides a comparative analysis of the effects of lead (Pb) deposition on the three low-index surfaces of platinum (Pt): Pt(111), Pt(100), and Pt(110). Understanding these interactions is crucial for fields ranging from catalysis and electrochemistry to the development of novel sensor technologies. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the processes involved.

Introduction to Platinum Surfaces and Lead Poisoning

Platinum is a cornerstone of heterogeneous catalysis, utilized in a vast array of chemical transformations. The catalytic activity of platinum is highly dependent on its surface structure. The three most stable and commonly studied surfaces are the close-packed hexagonal Pt(111), the square-arranged Pt(100), and the row-like structure of Pt(110). These surfaces exhibit different electronic properties and atomic arrangements, leading to distinct adsorption characteristics and catalytic activities.

Lead is a well-known catalyst poison.^[1] Its presence on a platinum surface, even at sub-monolayer coverages, can significantly alter the catalyst's performance by blocking active sites, modifying the electronic structure of the platinum, and inducing surface restructuring. This guide provides a comparative overview of how these poisoning effects manifest differently across the Pt(111), Pt(100), and Pt(110) surfaces.

Comparative Adsorption Properties of Lead

The interaction of lead with platinum surfaces is characterized by the formation of various ordered adlayer structures, which are dependent on the substrate symmetry, lead coverage, and temperature. The strength of the Pb-Pt bond and the resulting surface structures have been investigated using techniques such as Low-Energy Electron Diffraction (LEED), Auger Electron Spectroscopy (AES), and Temperature Programmed Desorption (TPD).

While a comprehensive experimental dataset directly comparing lead adsorption on all three surfaces is not available in the reviewed literature, density functional theory (DFT) calculations for other adsorbates like oxygen and hydrogen provide insights into the expected trends.^[2]^[3]^[4] The surface energy of the platinum planes generally follows the order Pt(111) < Pt(100) < Pt(110), suggesting that the more open surfaces, Pt(100) and Pt(110), will exhibit stronger adsorption energies for lead adatoms compared to the close-packed Pt(111) surface.^[5]

Table 1: Comparison of Lead Adsorption Characteristics on Platinum Surfaces

Property	Pt(111)	Pt(100)	Pt(110)
Surface Atom Density (atoms/cm ²)	1.50 x 10 ¹⁵	1.30 x 10 ¹⁵	0.92 x 10 ¹⁵
Predicted Pb Adsorption Energy Trend	Weakest	Intermediate	Strongest
Observed LEED Patterns with Pb	Various complex superstructures observed. ^[6]	c(2x2) structure reported at certain coverages. ^[7]	Data not readily available in searched literature.
Pb-Pt Bond Distance (Å)	Data not readily available in searched literature.	Data not readily available in searched literature.	Data not readily available in searched literature.

Impact on Catalytic Activity: The Case of CO Oxidation

The poisoning effect of lead on platinum catalysts is often studied using the oxidation of carbon monoxide (CO) as a model reaction. Lead adatoms can block the sites required for CO and oxygen adsorption, thereby inhibiting the reaction. The extent of this inhibition is expected to vary depending on the platinum surface due to differences in the intrinsic reactivity of the clean surfaces and the specific nature of the lead adlayer.

Studies on CO oxidation on clean platinum surfaces have shown that the reaction is structure-sensitive.[8] The presence of lead is expected to not only block active sites but also to electronically modify the surrounding platinum atoms, which can further alter the catalytic activity.[1]

Table 2: Comparative Effect of Lead on CO Oxidation Activity

Feature	Pt(111)	Pt(100)	Pt(110)
Intrinsic CO Oxidation Activity (Clean Surface)	Lowest	Intermediate	Highest
Predicted Sensitivity to Pb Poisoning	High	High	High
Effect of Pb on CO Adsorption	Blocks high-coordination sites.	Blocks bridge and four-fold hollow sites.	Blocks long-bridge sites.
Effect of Pb on O ₂ Dissociation	Inhibits dissociation by occupying necessary adjacent sites.	Significantly inhibits dissociation.	Strongly inhibits dissociation.

Experimental Protocols

The characterization of lead's effect on platinum surfaces relies on a suite of ultra-high vacuum (UHV) surface science techniques.

Low-Energy Electron Diffraction (LEED)

Methodology:

- **Sample Preparation:** A single crystal of the desired platinum orientation (111, 100, or 110) is cleaned in UHV by cycles of argon ion sputtering and high-temperature annealing until a sharp (1x1) LEED pattern, characteristic of the clean surface, is observed.[6]
- **Lead Deposition:** Lead is deposited onto the clean platinum surface from a Knudsen cell or an electron-beam evaporator at a controlled rate, which is monitored by a quartz crystal microbalance.
- **LEED Analysis:** A beam of low-energy electrons (20-200 eV) is directed at the sample. The elastically scattered electrons diffract off the ordered surface atoms and are detected on a fluorescent screen, forming a pattern of spots. This LEED pattern provides information about the size, symmetry, and rotational alignment of the surface unit cell, revealing the structure of the lead adlayer.[9]

Auger Electron Spectroscopy (AES)

Methodology:

- **Sample Preparation and Pb Deposition:** The platinum single crystal is prepared and lead is deposited as described for the LEED experiment.
- **AES Measurement:** The surface is irradiated with a primary electron beam (typically 3-10 keV). This causes the ejection of core-level electrons from the surface atoms. An electron from a higher energy level then fills the core hole, and the excess energy is transferred to another electron, the Auger electron, which is ejected from the atom.
- **Analysis:** The kinetic energy of the emitted Auger electrons is measured using an electron energy analyzer. Since the kinetic energy is characteristic of the element from which the electron was ejected, AES can be used to determine the elemental composition of the surface and to quantify the amount of adsorbed lead.

Temperature Programmed Desorption (TPD)

Methodology:

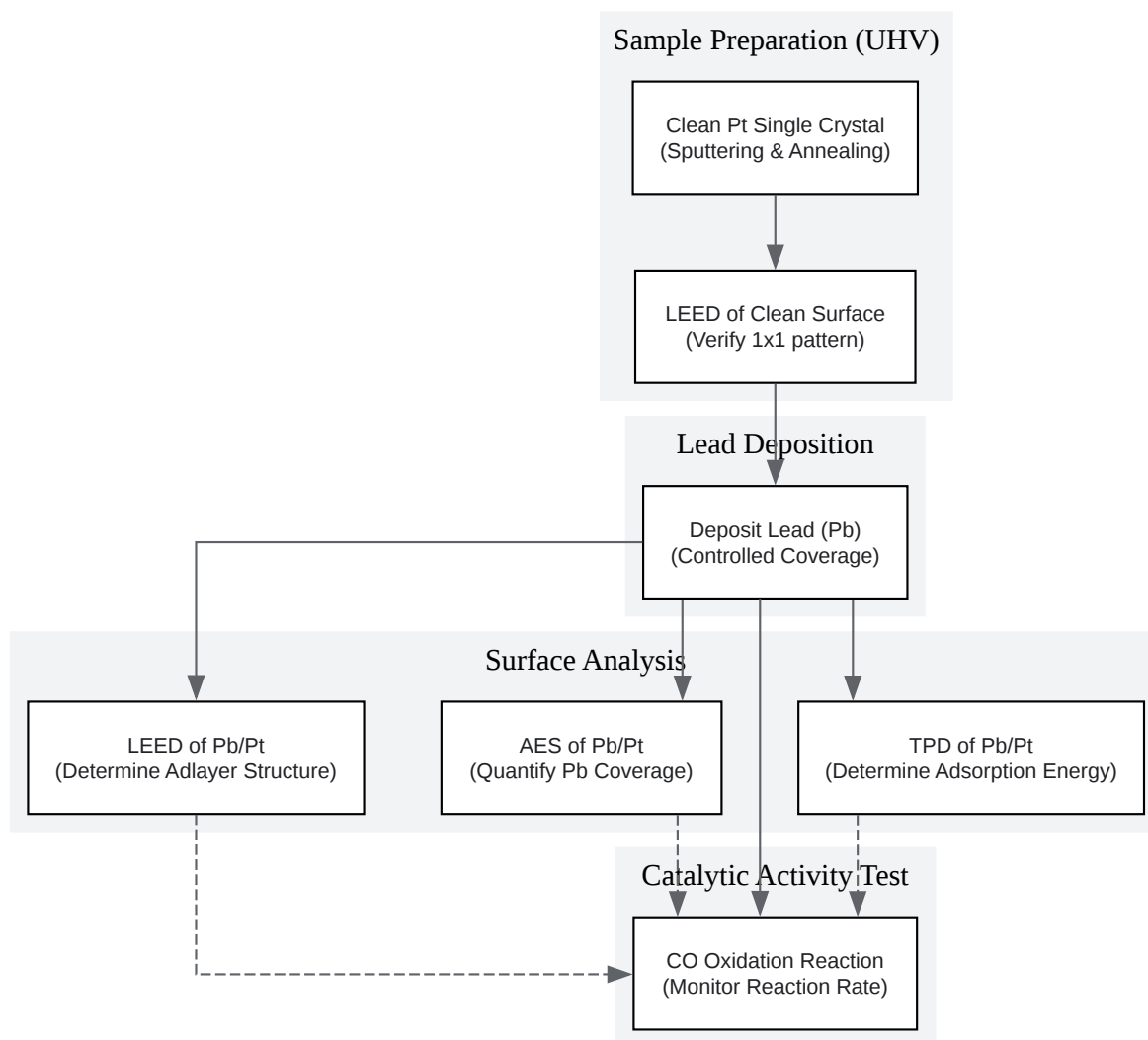
- **Sample Preparation and Pb Adsorption:** The platinum surface is cleaned, and a specific coverage of lead is adsorbed at a low temperature.

- **Heating and Desorption:** The sample is then heated at a linear rate (e.g., 2-10 K/s). As the temperature increases, the adsorbed lead atoms gain enough thermal energy to desorb from the surface.
- **Detection:** A mass spectrometer is used to detect the desorbing species as a function of temperature.
- **Analysis:** The resulting TPD spectrum (desorption rate vs. temperature) provides information about the desorption kinetics, from which the adsorption energy of lead on the platinum surface can be calculated.[\[10\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for studying the effect of lead on a platinum surface.

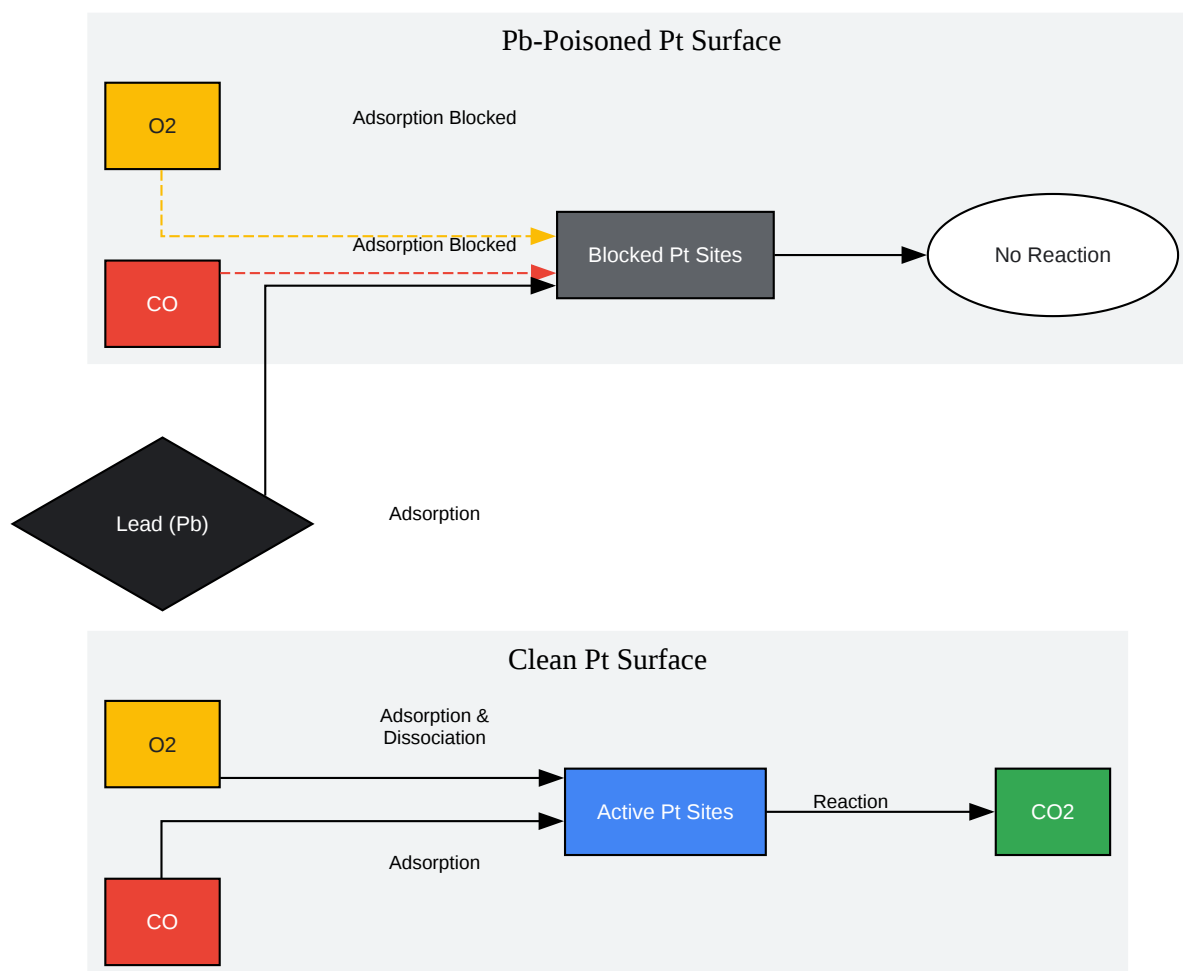


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Caption: Experimental workflow for investigating the effect of lead on platinum surfaces.

Mechanism of Catalyst Poisoning by Lead

The diagram below illustrates the general mechanism by which lead poisons a platinum catalyst during CO oxidation.



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Caption: Mechanism of platinum catalyst poisoning by lead for CO oxidation.

Conclusion

The interaction of lead with platinum surfaces is a complex phenomenon that is highly dependent on the crystallographic orientation of the platinum substrate. While direct comparative quantitative data for lead on Pt(111), Pt(100), and Pt(110) is sparse in the available literature, existing knowledge of surface science principles and data from related

systems allow for the formulation of clear trends. The more open Pt(100) and Pt(110) surfaces are expected to bind lead more strongly than the close-packed Pt(111) surface. This strong adsorption leads to the blocking of active sites and a significant reduction in catalytic activity for reactions such as CO oxidation. Further research providing a direct comparative study of lead on all three low-index platinum surfaces would be highly valuable to the catalysis and materials science communities.

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